3,3-Bis(methoxymethyl)-2,4-dimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ISOPROPYL-2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE is an organic compound with a complex branched structure It is a derivative of propane, featuring two methoxy groups and two alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-isopropyl-1,3-dimethoxypropane with 1-methylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process would include precise control of temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming carbonyl-containing products.
Reduction: Reduction reactions may convert the methoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a model compound for studying enzyme-catalyzed reactions.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic pathways. The molecular targets and pathways involved would vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-ISOPROPYL-1,3-DIMETHOXYPROPANE: Lacks the 1-methylbutyl group, resulting in different reactivity and applications.
2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE: Lacks the isopropyl group, affecting its chemical properties.
Properties
Molecular Formula |
C13H28O2 |
---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
3,3-bis(methoxymethyl)-2,4-dimethylheptane |
InChI |
InChI=1S/C13H28O2/c1-7-8-12(4)13(9-14-5,10-15-6)11(2)3/h11-12H,7-10H2,1-6H3 |
InChI Key |
FXPIHWVISVNIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(COC)(COC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.